Endoxifen
Descripción general
Descripción
Es un metabolito activo del tamoxifeno y se ha encontrado que es efectivo en pacientes que han fallado terapias hormonales previas como el tamoxifeno, los inhibidores de la aromatasa y el fulvestrant . El endoxifeno está en desarrollo para el tratamiento del cáncer de mama positivo para el receptor de estrógeno y para el tratamiento de la manía en el trastorno bipolar .
Aplicaciones Científicas De Investigación
El endoxifeno tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el metabolismo del tamoxifeno y sus derivados.
Biología: El endoxifeno se estudia por sus efectos en las vías de señalización del receptor de estrógeno y su papel en la modulación de la expresión genética.
Medicina: Se está desarrollando como un agente terapéutico para el cáncer de mama positivo para el receptor de estrógeno y el trastorno bipolar
Mecanismo De Acción
El endoxifeno ejerce sus efectos uniéndose a los receptores de estrógeno, particularmente al receptor de estrógeno alfa (ERα), y modulando su actividad . Funciona como un potente antiestrogeno al dirigirse a ERα para su degradación por el proteosoma en las células de cáncer de mama . Esto conduce a la inhibición de la proliferación de células de cáncer de mama inducida por estrógenos . Además, se ha encontrado que el endoxifeno inhibe la señalización de la proteína quinasa C (PKC), que está asociada con sus efectos terapéuticos en el trastorno bipolar .
Análisis Bioquímico
Biochemical Properties
Endoxifen plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 2D6 (CYP2D6), which converts tamoxifen into this compound . This compound exhibits a high affinity for estrogen receptors (ERs), particularly ERα and ERβ, and inhibits their activity, thereby blocking estrogen-induced cell proliferation . Additionally, this compound acts as a PKC inhibitor, which is significant in the context of its antimanic effects .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In breast cancer cells, this compound inhibits cell proliferation by blocking estrogen receptor signaling pathways . It also influences gene expression by downregulating estrogen-responsive genes . In bone cells, this compound has been shown to increase bone mineral density and content, indicating its potential benefits for bone health . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in estrogen metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with estrogen receptors and other biomolecules. This compound binds to ERα and ERβ with high affinity, preventing estrogen from activating these receptors . This binding leads to the degradation of ERα via the proteasome pathway . This compound also inhibits PKC, which plays a role in intracellular signaling pathways associated with mania in bipolar disorder . Additionally, this compound modulates gene expression by influencing the recruitment of ERα to target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit breast cancer cell proliferation and maintain bone health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to increase bone mineral density and content at therapeutic doses . At high doses, this compound can cause adverse effects such as reduced uterine weight and changes in gene expression in the uterus . In dogs, this compound exhibits high oral bioavailability and maintains therapeutic concentrations after repeated dosing .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by the CYP2D6 enzyme . Tamoxifen is metabolized by CYP2D6 to produce this compound and afimoxifene (4-hydroxytamoxifen) . This compound further interacts with estrogen receptors and inhibits their activity, thereby modulating estrogen metabolism . The metabolic flux and levels of metabolites are influenced by the activity of CYP2D6 and other enzymes involved in tamoxifen metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and systemically available after oral administration . This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues, including breast tissue and bone . Its localization and accumulation are influenced by its binding affinity for estrogen receptors and other biomolecules .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with estrogen receptors . It targets ERα for degradation via the proteasome pathway, thereby inhibiting estrogen-induced gene expression . This compound’s activity and function are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Métodos De Preparación
El endoxifeno se sintetiza a través de la biotransformación del tamoxifeno. El metabolito principal, N-desmetiltamoxifeno, se somete a un metabolismo adicional por la enzima citocromo P450 CYP2D6 para producir endoxifeno . Este proceso implica la oxidación del N-desmetiltamoxifeno, que es un paso crucial en la formación del endoxifeno . Los métodos de producción industrial se centran en optimizar este proceso de biotransformación para lograr altos rendimientos y pureza del endoxifeno .
Análisis De Reacciones Químicas
El endoxifeno sufre varias reacciones químicas, que incluyen:
Oxidación: La reacción principal involucrada en su síntesis a partir del tamoxifeno.
Reducción: El endoxifeno se puede reducir a su alcohol correspondiente.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica debido a la presencia de grupos funcionales reactivos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como las enzimas del citocromo P450, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y reducidos del endoxifeno .
Comparación Con Compuestos Similares
El endoxifeno es similar a otros metabolitos del tamoxifeno, como el 4-hidroxitamoxifeno y el N-desmetiltamoxifeno. Es significativamente más potente que el tamoxifeno y equipotente al 4-hidroxitamoxifeno en su capacidad para unirse a los receptores de estrógeno y suprimir la proliferación del cáncer de mama dependiente del receptor de estrógeno . Otros compuestos similares incluyen:
4-Hidroxitamoxifeno: Otro metabolito activo del tamoxifeno con propiedades antiestrogénicas similares.
N-desmetiltamoxifeno: Un metabolito principal del tamoxifeno que se somete a un metabolismo adicional para formar endoxifeno.
Norendoxifeno: Un inhibidor potente y selectivo de la aromatasa, otra enzima involucrada en la biosíntesis de estrógenos.
La singularidad del endoxifeno radica en su doble función como modulador selectivo del receptor de estrógeno e inhibidor de la proteína quinasa C, lo que lo convierte en un compuesto versátil para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149880 | |
Record name | (Z)-Endoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-28-4, 110025-28-0 | |
Record name | Endoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Endoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Endoxifen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Z)-Endoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 110025-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENDOXIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.